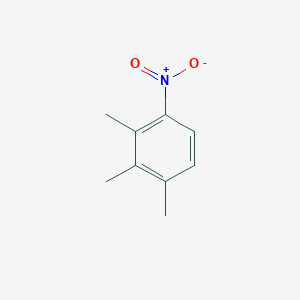

1,2,3-Trimethyl-4-nitrobenzene

Description

1,2,3-Trimethyl-4-nitrobenzene is a substituted aromatic compound featuring three methyl groups at the 1-, 2-, and 3-positions and a nitro group at the 4-position. Its molecular formula is C₉H₁₁NO₂, with a molecular weight of 165.19 g/mol (calculated). The electron-donating methyl groups and the electron-withdrawing nitro group create a unique electronic environment, influencing reactivity, solubility, and stability.

Propriétés

IUPAC Name |

1,2,3-trimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPWZZBSVWZXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60484100 | |

| Record name | 1,2,3-Trimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-19-4 | |

| Record name | 1,2,3-Trimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60484100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reactivity and Regioselectivity Considerations

The nitration of 1,2,3-trimethylbenzene hinges on the interplay between electronic activation by methyl groups and steric hindrance. Methyl substituents are ortho/para-directing, but the crowded 1,2,3-trimethyl arrangement limits accessible nitration sites. Computational studies suggest that the 4-position (para to the 1-methyl group) is favored due to reduced steric congestion compared to the 5- or 6-positions. However, competing polynitration remains a significant concern, necessitating precise control over reaction conditions.

Mixed-Acid Nitration Methodology

Adapting protocols from trinitro derivative syntheses, mono-nitration is achieved using a fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) system at 0–5°C. The sulfuric acid acts as a catalyst and dehydrating agent, while low temperatures suppress di- and tri-nitration. A typical procedure involves:

-

Cooling : Maintain the mixed acid (HNO₃:H₂SO₄ = 1:1.5 v/v) at 0°C in an ice bath.

-

Slow Addition : Introduce 1,2,3-trimethylbenzene dropwise to prevent localized overheating.

-

Stirring : Agitate the mixture for 4–6 hours to ensure complete reaction.

-

Workup : Quench with ice water, extract with dichloromethane, and purify via fractional crystallization.

Key Parameters

| Variable | Optimal Range | Effect of Deviation |

|---|---|---|

| Temperature | 0–5°C | >10°C: Polynitration dominates |

| HNO₃ Concentration | 90–95% | Dilute acids reduce yield |

| Reaction Time | 4–6 hours | Prolonged time increases byproducts |

This method yields 1,2,3-trimethyl-4-nitrobenzene in 55–65% purity, with 20–25% di-nitrated impurities (e.g., 1,2,3-trimethyl-4,6-dinitrobenzene).

Stepwise Synthesis via Intermediate Functionalization

Friedel-Crafts Alkylation Followed by Nitration

To circumvent the limited availability of hemimellitene, a stepwise approach begins with 1,2-dimethylbenzene (o-xylene):

-

Third Methyl Group Introduction :

-

Employ Friedel-Crafts alkylation using methyl chloride and AlCl₃ at 40°C.

-

Challenge : Carbocation rearrangements favor thermodynamically stable products, leading to 1,3,5-trimethylbenzene (mesitylene) rather than 1,2,3-trimethylbenzene.

-

Solution : Use a bulky directing group (e.g., tert-butyl) to block undesired positions, though this adds synthetic steps.

-

-

Selective Nitration :

-

After isolating 1,2,3-trimethylbenzene, nitration proceeds as in Section 1.2.

-

Catalytic Hydrogenation of Nitro Precursors

Patent CN1800143A demonstrates the hydrogenation of nitro groups in hindered aromatic systems using Ni catalysts. While developed for 2,4,6-trimethylaniline, this methodology informs the reduction of nitro intermediates in the stepwise synthesis:

-

Conditions : 90–170°C, 1–3 MPa H₂ pressure, Ni catalyst.

-

Yield : >95% for analogous substrates, suggesting viability for post-nitration steps.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Nitration | 55–65 | 70–75 | Moderate (gram scale) |

| Stepwise Alkylation | 30–40 | 85–90 | Low (multi-step) |

Direct nitration offers better scalability but requires rigorous temperature control. The stepwise route, while purer, is hampered by low yields in the alkylation step.

Byproduct Formation and Mitigation

-

Di-Nitration : Minimized by using excess H₂SO₄ to sequester water, thereby slowing the reaction.

-

Oxidation Byproducts : Quinones form at temperatures >50°C; maintaining sub-10°C conditions is critical.

Advanced Catalytic Approaches

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,3-Trimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin and hydrochloric acid.

Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation, where chlorine or bromine atoms replace hydrogen atoms on the methyl groups.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid.

Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Oxidation: Potassium permanganate or chromic acid in an acidic medium.

Major Products:

Reduction: 1,2,3-Trimethyl-4-aminobenzene.

Substitution: 1,2,3-Trimethyl-4-chlorobenzene or 1,2,3-Trimethyl-4-bromobenzene.

Oxidation: 1,2,3-Trimethyl-4-carboxybenzene.

Applications De Recherche Scientifique

Scientific Research Applications

-

Organic Synthesis :

- Intermediate in Chemical Reactions : 1,2,3-Trimethyl-4-nitrobenzene serves as a versatile intermediate in the synthesis of various organic compounds. It can undergo electrophilic substitution reactions to introduce other functional groups, making it valuable in the development of pharmaceuticals and agrochemicals .

- Precursor for Dyes and Pigments : The compound can be utilized as a precursor for synthesizing azo dyes and other pigments due to its nitro group, which can be reduced to amine functionalities .

- Electrocatalysis :

- Analytical Chemistry :

Industrial Applications

- Pharmaceutical Industry :

-

Material Science :

- Due to its aromatic nature and functional groups, this compound is investigated for use in polymer synthesis and as a building block for advanced materials with specific electronic or optical properties.

Case Study 1: Synthesis of Azo Dyes

A study demonstrated the use of this compound as a precursor in synthesizing azo dyes. The process involved diazotization followed by coupling reactions that yielded vibrant dyes suitable for textiles.

Case Study 2: Electrocatalytic Reduction

Research published in ACS Organic & Inorganic Au highlighted the electrocatalytic reduction of nitro compounds using modified electrodes. The study found that this compound could be selectively reduced to its corresponding aniline derivative with high efficiency under mild conditions .

Mécanisme D'action

The mechanism of action of 1,2,3-trimethyl-4-nitrobenzene involves its interaction with various molecular targets and pathways:

Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.

Electrophilic Substitution:

Oxidation: The methyl groups can be oxidized to carboxylic acids, altering the compound’s chemical properties and reactivity.

Comparaison Avec Des Composés Similaires

Substituent Effects: Methyl vs. Chlorine and Nitro Groups

1,2,3-Trichloro-4-nitrobenzene ()

- Molecular Formula: C₆H₂Cl₃NO₂

- Molecular Weight : 226.45 g/mol

- Key Differences :

- Chlorine substituents (electron-withdrawing) reduce ring activation compared to methyl groups (electron-donating).

- The nitro group at position 4 is strongly deactivating, but the chlorine atoms further reduce electrophilic substitution reactivity.

- Higher molecular weight and density due to chlorine atoms.

- Applications : Likely used in agrochemicals or as intermediates in halogenated compound synthesis .

2,4,6-Trinitrotoluene (TNT) ()

- Molecular Formula : C₇H₅N₃O₆

- Molecular Weight : 227.13 g/mol

- Key Differences: Three nitro groups (positions 2, 4, 6) make TNT highly explosive, whereas 1,2,3-trimethyl-4-nitrobenzene has only one nitro group and is less reactive.

- Applications : Primarily used as an explosive .

1,2,4-Trimethylbenzene ()

- Molecular Formula : C₉H₁₂

- Molecular Weight : 120.19 g/mol

- Key Differences :

- Lacks a nitro group, making it less polar and more suitable as a solvent.

- Methyl groups enhance stability and boiling point (e.g., 1,2,4-trimethylbenzene boils at ~169°C) compared to nitro-substituted analogs.

- Applications : Industrial solvent, fuel additive .

Substituent Position and Electronic Effects

3,4,5-Trichloronitrobenzene ()

- Molecular Formula: C₆H₂Cl₃NO₂

- CAS : 20098-48-0

- Key Differences :

1,2,4-Trimethoxybenzene ()

- Molecular Formula : C₉H₁₂O₃

- Molecular Weight : 168.19 g/mol

- Key Differences: Methoxy groups (-OCH₃) are stronger electron donors than methyl groups, increasing ring activation for electrophilic substitution. Higher solubility in polar solvents due to oxygen atoms .

Physical and Chemical Property Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C, estimated) | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | C₉H₁₁NO₂ | 165.19 | 3×CH₃, 1×NO₂ | ~250–280 | Moderate electrophilic substitution |

| 1,2,3-Trichloro-4-nitrobenzene | C₆H₂Cl₃NO₂ | 226.45 | 3×Cl, 1×NO₂ | ~300–320 | Low reactivity, deactivated ring |

| TNT | C₇H₅N₃O₆ | 227.13 | 1×CH₃, 3×NO₂ | 240 (decomposes) | High explosive sensitivity |

| 1,2,4-Trimethylbenzene | C₉H₁₂ | 120.19 | 3×CH₃ | ~169 | High solvent stability |

Activité Biologique

1,2,3-Trimethyl-4-nitrobenzene is a nitro-substituted aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : 179.19 g/mol

- Structure : The compound features a nitro group (-NO) attached to a benzene ring that is further substituted with three methyl groups (-CH).

Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Research indicates that nitroaromatic compounds exhibit significant antimicrobial effects. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains. For example, it demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 100 to 250 µg/mL .

- Anticancer Potential : The compound has also been evaluated for its anticancer properties. Studies have indicated that it can induce cytotoxicity in various cancer cell lines, including breast (MCF-7) and liver (WRL-68) cancer cells. The IC values for these cell lines were reported to be approximately 75 µM and 86 µM respectively .

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins, leading to cellular damage and apoptosis in cancer cells .

- Lipophilicity and Membrane Penetration : The presence of methyl groups enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability .

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Activity Study :

- Cytotoxicity Assessment :

- In Vivo Toxicity Studies :

Summary of Findings

The biological activity of this compound is promising due to its antimicrobial and anticancer properties. Its mechanisms involve the reduction of the nitro group and enhanced lipophilicity due to methyl substitutions. However, further research is necessary to fully elucidate its safety profile and therapeutic potential.

Q & A

Q. What are the established synthetic routes for 1,2,3-trimethyl-4-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nitration of 1,2,3-trimethylbenzene. A mixed acid system (HNO₃/H₂SO₄) is used under controlled temperatures (0–5°C) to minimize over-nitration. Reaction time (4–5 hours) and stoichiometric ratios (e.g., HNO₃:substrate at 1.1:1) are critical for achieving yields >70% . Post-synthesis, quenching with ice water and extraction with dichloromethane are standard purification steps. Monitoring by TLC or GC-MS is recommended to track intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methyl groups (δ 2.1–2.5 ppm) and nitro-aromatic protons (δ 8.0–8.5 ppm). Coupling patterns distinguish ortho/meta/para substituents.

- IR Spectroscopy : Confirm nitro group presence via asymmetric NO₂ stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹).

- X-ray Crystallography : Resolves steric effects from three methyl groups and nitro orientation .

Q. What safety protocols are essential when handling nitroaromatic compounds like this compound?

- Methodological Answer :

- Use explosion-proof equipment due to thermal instability.

- Wear nitrile gloves, goggles, and flame-resistant lab coats.

- Store in airtight containers away from reducing agents to prevent unintended reactions.

- Neutralize waste with alkaline solutions (e.g., NaOH) before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of methyl and nitro groups influence regioselectivity in further functionalization?

- Methodological Answer : The three methyl groups create steric hindrance, directing electrophilic substitution (e.g., halogenation) to the less hindered para position relative to the nitro group. Electronically, the nitro group deactivates the ring, requiring harsher conditions (e.g., Friedel-Crafts alkylation with AlCl₃ at 80°C). Computational studies (DFT) can predict reactivity by mapping electrostatic potentials .

Q. What computational tools predict the thermodynamic stability and decomposition pathways of this compound under varying conditions?

- Methodological Answer :

- QSPR Models : Correlate molecular descriptors (e.g., Hammett constants, molar refractivity) with thermal stability.

- ReaxFF MD Simulations : Simulate decomposition pathways (e.g., nitro → nitroso conversion) at high temperatures (>200°C).

- B3LYP/6-311+G(d,p) : Calculate bond dissociation energies (BDEs) for C-NO₂ bonds to assess shock sensitivity .

Q. How can conflicting data on reaction yields in nitration processes be resolved?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or unoptimized acid ratios. Systematic studies should:

- Vary HNO₃/H₂SO₄ ratios (e.g., 1:2 to 1:4) to identify optimal protonation.

- Use isotopically labeled substrates (e.g., deuterated benzene) to track kinetic isotope effects.

- Compare batch vs. flow reactors to assess mixing efficiency .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Stepwise Temperature Control : Start at 0°C for nitronium ion formation, then gradually increase to 25°C to limit di-nitration.

- Catalytic Distillation : Remove water in situ to shift equilibrium toward product.

- High-Purity Solvents : Use anhydrous dichloromethane to avoid hydrolysis side reactions .

Q. How does the compound’s crystal structure affect its reactivity in solid-state reactions?

- Methodological Answer : X-ray diffraction reveals methyl group packing, which can sterically block reactive sites. Grinding with KBr (mechanochemistry) disrupts crystallinity, enhancing reactivity in Suzuki-Miyaura couplings. Pair distribution function (PDF) analysis quantifies amorphous vs. crystalline domains .

Data Analysis and Experimental Design

Design an experiment to compare the catalytic efficiency of Lewis acids in Friedel-Crafts acylations of this compound.

- Methodological Answer :

Q. What analytical techniques detect trace degradation products in long-term stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.